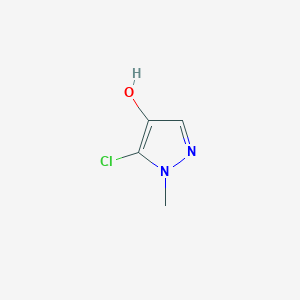

5-Chloro-1-methylpyrazol-4-ol

CAS No.: 1890923-07-5

Cat. No.: VC5850019

Molecular Formula: C4H5ClN2O

Molecular Weight: 132.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1890923-07-5 |

|---|---|

| Molecular Formula | C4H5ClN2O |

| Molecular Weight | 132.55 |

| IUPAC Name | 5-chloro-1-methylpyrazol-4-ol |

| Standard InChI | InChI=1S/C4H5ClN2O/c1-7-4(5)3(8)2-6-7/h2,8H,1H3 |

| Standard InChI Key | HGCHMNBAHKJTGT-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)O)Cl |

Introduction

Chemical Identity and Structural Features

5-Chloro-1-methylpyrazol-4-ol belongs to the pyrazole family, a class of five-membered aromatic rings containing two adjacent nitrogen atoms. Its molecular formula is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol. The compound’s IUPAC name derives from its substituents: a chlorine atom at position 5, a methyl group at position 1, and a hydroxyl group at position 4. Key structural features include:

-

Aromatic pyrazole core: The conjugated π-system contributes to stability and reactivity.

-

Electron-withdrawing chlorine: Enhances electrophilic substitution potential at adjacent positions.

-

Hydroxyl group: Introduces polarity and hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Comparative analysis with structurally similar compounds, such as 4-Chloro-1-methyl-1H-pyrazole (CAS 35852-81-4) and (5-Chloro-1-methyl-1H-pyrazol-4-yl)boronic acid, reveals that the hydroxyl group in 5-Chloro-1-methylpyrazol-4-ol significantly alters its electronic and steric properties. For instance, the hydroxyl substituent increases hydrophilicity compared to its boronic acid counterpart, which is critical for pharmaceutical applications requiring aqueous solubility.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-Chloro-1-methylpyrazol-4-ol can be inferred from methodologies used for analogous pyrazole derivatives. Two primary routes are proposed:

Route 1: Direct Functionalization of Pyrazole Precursors

-

Chlorination: Starting with 1-methylpyrazol-4-ol, electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) introduces the chlorine atom at position 5. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-chlorination .

-

Purification: Column chromatography or recrystallization isolates the desired product.

Route 2: Vilsmeier-Haack Reaction

Adapted from the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , this method involves:

-

Formylation: Treating 5-chloro-1-methylpyrazole with a Vilsmeier reagent (POCl₃/DMF) to introduce an aldehyde group.

-

Reduction: Reducing the aldehyde to a hydroxyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Key Challenges:

-

Regioselectivity in chlorination steps.

-

Stability of the hydroxyl group under acidic or basic conditions.

Physicochemical Properties

Experimental data for 5-Chloro-1-methylpyrazol-4-ol are scarce, but extrapolations from related compounds provide insights:

The hydroxyl group enhances solubility in polar solvents compared to non-hydroxylated analogs like 4-Chloro-1-methylpyrazole . Spectroscopic characterization (e.g., NMR, IR) would likely show:

-

¹H NMR: A singlet for the methyl group (δ ~3.50 ppm) and a broad peak for the hydroxyl proton (δ ~5.0 ppm).

-

IR: Stretching vibrations for O-H (~3200 cm⁻¹) and C-Cl (~750 cm⁻¹).

Reactivity and Functionalization

The compound’s reactivity is governed by its substituents:

-

Hydroxyl Group: Participates in hydrogen bonding, esterification, and etherification reactions. For example, reaction with acetic anhydride yields 4-acetoxy-5-chloro-1-methylpyrazole.

-

Chlorine Atom: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) or Suzuki-Miyaura coupling when converted to a boronic acid.

Case Study:

In a hypothetical Suzuki coupling, 5-Chloro-1-methylpyrazol-4-ol could be transformed into a boronic acid derivative for cross-coupling reactions, analogous to (5-Chloro-1-methyl-1H-pyrazol-4-yl)boronic acid. This would enable the synthesis of biaryl structures valuable in drug discovery.

Biological and Industrial Applications

Agrochemical Uses

Chlorinated pyrazoles are precursors to herbicides and insecticides. For example, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives show herbicidal activity . The hydroxyl group in 5-Chloro-1-methylpyrazol-4-ol could be leveraged to design environmentally degradable agrochemicals.

Future Research Directions

-

Synthetic Optimization: Develop regioselective chlorination methods to improve yield.

-

Biological Screening: Evaluate anticonvulsant and antimicrobial activity in vitro.

-

Materials Science: Explore coordination chemistry with transition metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume